3-(2-Chlorophenyl)propanenitrile

Physicochemical Analysis Medicinal Chemistry Property Prediction

3-(2-Chlorophenyl)propanenitrile, also known as 2-Chlorohydrocinnamonitrile, is an aromatic nitrile with the molecular formula C9H8ClN and a molecular weight of 165.62 g/mol. It exists as a liquid at room temperature with a density of 1.139 g/mL at 25 °C.

Molecular Formula C9H8ClN
Molecular Weight 165.62 g/mol
CAS No. 7315-17-5
Cat. No. B1348843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chlorophenyl)propanenitrile
CAS7315-17-5
Molecular FormulaC9H8ClN
Molecular Weight165.62 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCC#N)Cl
InChIInChI=1S/C9H8ClN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5H2
InChIKeyMMTXIUJWFHJGBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Chlorophenyl)propanenitrile (CAS 7315-17-5): A Chemical Profile and Baseline for Procurement


3-(2-Chlorophenyl)propanenitrile, also known as 2-Chlorohydrocinnamonitrile, is an aromatic nitrile with the molecular formula C9H8ClN and a molecular weight of 165.62 g/mol [1]. It exists as a liquid at room temperature with a density of 1.139 g/mL at 25 °C . This compound is a key intermediate in organic synthesis, valued for its nitrile functionality and ortho-chlorophenyl group. It is commercially available from major suppliers like Sigma-Aldrich at a standard purity of 99% [2]. Its primary documented roles are as an analytical standard for the detection of the riot control agent CS gas and as a building block in pharmaceutical synthesis .

Why 3-(2-Chlorophenyl)propanenitrile is Not Readily Substitutable by Common Analogs


Substitution with a generic 'chlorophenylpropanenitrile' is scientifically unsound without rigorous verification. The position of the chloro substituent on the phenyl ring dictates both the molecule's physicochemical properties and its reactivity in downstream applications. For instance, the ortho-chloro substitution in 3-(2-Chlorophenyl)propanenitrile creates a steric and electronic environment distinct from its para- or meta- analogs, which impacts reaction kinetics in nucleophilic additions and can affect the binding affinity of final drug candidates [1]. Furthermore, its unique and well-documented role as a thermal degradation product of 2-chlorobenzylidenemalononitrile (CS gas) makes it an indispensable, non-interchangeable standard in forensic and environmental analytical chemistry [2]. The specific evidence below quantifies these points of differentiation, confirming why this specific CAS number must be specified in procurement.

Quantitative Procurement Evidence for 3-(2-Chlorophenyl)propanenitrile


Comparative Physicochemical Properties: Ortho vs. Para Substitution

The ortho-chloro substitution in 3-(2-Chlorophenyl)propanenitrile results in a distinct lipophilicity profile compared to its unsubstituted and para-chloro analogs. This influences its behavior in reverse-phase chromatography, membrane permeability, and protein binding. The reported LogP value for 3-(2-Chlorophenyl)propanenitrile is 2.80 [1]. In contrast, the unsubstituted parent compound, 3-phenylpropanenitrile, has a predicted LogP of approximately 1.9, and the para-chloro analog, 3-(4-chlorophenyl)propanenitrile, has a predicted LogP of 2.89 [2].

Physicochemical Analysis Medicinal Chemistry Property Prediction

Role as Definitive Analytical Standard for CS Gas Degradation

3-(2-Chlorophenyl)propanenitrile is uniquely and unequivocally identified as the primary thermal degradation product of 2-chlorobenzylidenemalononitrile (CS gas) [1]. This compound is not just an intermediate but the definitive analyte for confirming the presence of CS gas in environmental or forensic samples. Its role as an analytical standard is specific to the ortho-chloro isomer, as the para-chloro analog would not be formed from CS degradation and would therefore be an incorrect standard. The use of 3-(2-Chlorophenyl)propanenitrile at a specified purity (e.g., 99%) ensures accurate quantification and method validation in GC-MS workflows .

Forensic Chemistry Environmental Analysis GC-MS Analytical Standard

Validated Intermediate in a Specific Enantioselective Synthesis Pathway

The utility of 3-(2-Chlorophenyl)propanenitrile is specifically documented in a patent for the synthesis of NPS R-568, a calcimimetic agent. The process involves a reductive alkylation using the nitrile as a key electrophile. The specific ortho-chloro substitution is critical for the biological activity of the final drug molecule; substitution with a different halogen or an alternative regiochemistry (e.g., para-chloro) would result in a different compound with potentially altered or lost activity [1]. This is a direct, documented use case that is not shared by other regioisomers.

Asymmetric Synthesis Pharmaceutical Process Chemistry Chiral Amine Synthesis

Purity and Physical State: Benchmarking Against Commercial Standards

The commercial availability and defined physical properties of 3-(2-Chlorophenyl)propanenitrile provide a clear procurement benchmark. The target compound is available from primary suppliers like Sigma-Aldrich at a documented purity of 99% . This contrasts with other suppliers or the closely related analog 2-(2-Chlorophenyl)propanenitrile, which is listed by some vendors at a lower standard purity of 95% . The high purity and well-defined properties (boiling point: 83 °C at 0.15 mmHg, refractive index: 1.539) allow for direct integration into synthetic protocols with minimal purification and high reproducibility [1].

Chemical Procurement Quality Control Chemical Purity

Optimal Application Scenarios for Procuring 3-(2-Chlorophenyl)propanenitrile


Forensic and Environmental Analysis of CS Riot Control Agent

This is the most specific and documented application. 3-(2-Chlorophenyl)propanenitrile should be procured as a certified reference standard for the unambiguous detection and quantification of 2-chlorobenzylidenemalononitrile (CS gas) residues. This scenario is relevant for forensic laboratories analyzing samples from crime scenes or protest sites, and environmental monitoring agencies assessing soil or water contamination [1]. The use of any other compound, including regioisomers, would invalidate the analytical method and the resulting data.

Synthesis of Enantiopure Calcimimetic Drug Candidates

Based on its role in patented synthetic routes, 3-(2-Chlorophenyl)propanenitrile is a preferred building block for the synthesis of chiral amines, specifically for the development of calcimimetic agents like NPS R-568 [2]. Its ortho-chloro substitution is essential for the desired pharmacology of the target molecule. Process chemists developing or scaling up these specific or structurally related compounds will require this precise intermediate.

Medicinal Chemistry: Scaffold for CNS and GPCR-Targeting Libraries

The compound's physicochemical profile (LogP of 2.80) and the documented precedent for its use in synthesizing a GPCR-modulating drug (a calcimimetic) make it a rational choice for medicinal chemists designing libraries of CNS-penetrant or GPCR-targeting small molecules [3]. The ortho-chloro group provides a useful vector for modulating lipophilicity and metabolic stability compared to other regioisomers or halogen substitutions [4].

Academic Research in Nitrile Reduction and Functionalization

As a well-characterized, commercially available aromatic nitrile, 3-(2-Chlorophenyl)propanenitrile serves as a reliable substrate for developing and benchmarking new catalytic methods for nitrile reduction, hydrolysis, or alkylation . Its established purity (99%) and physical properties ensure that research outcomes are reproducible and not confounded by unknown impurities present in lower-grade analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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